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molecular formula C11H20N2O2 B1321536 (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 1363381-77-4

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B1321536
M. Wt: 212.29 g/mol
InChI Key: JVEKOTXBPDKXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849757

Procedure details

To 1.84 g (5.31 mmol) of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine dissolved in 100 ml of ethanol was added 1.5 g of 10% palladium-carbon, followed by overnight catalytic hydrogenation at room temperature under normal pressure. After removal of the catalyst by filtration, the solvent was evaporated to yield quantitative amount of the title compound.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:14][CH:13]([C:15]2([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:16]2)[CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[C].[Pd]>[C:22]([O:21][C:19]([NH:18][C:15]1([CH:13]2[CH2:12][NH:11][CH2:14]2)[CH2:16][CH2:17]1)=[O:20])([CH3:25])([CH3:23])[CH3:24] |f:2.3|

Inputs

Step One
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminocyclopropyl)azetidine
Quantity
1.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)C1(CC1)NC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC1)C1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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